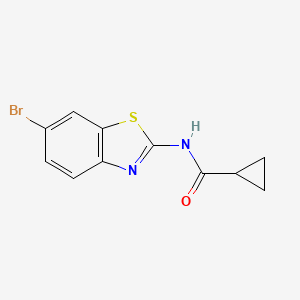![molecular formula C18H15F3N4O2 B10890579 N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furylmethyl group, a trifluoromethyl phenyl group, and a pyrazole carboxamide core, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazole derivative.
Addition of the Trifluoromethyl Phenyl Group: This step involves the condensation of the pyrazole derivative with a trifluoromethyl benzaldehyde under basic conditions to form the imine linkage.
Final Carboxamide Formation: The final step includes the conversion of the intermediate to the carboxamide through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine or carboxamide groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furylmethyl and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazole core can interact with active sites of enzymes, inhibiting their activity. The furylmethyl group may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(FLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
- N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in its applications compared to its fluoromethyl or chloromethyl analogs.
This detailed overview provides a comprehensive understanding of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H15F3N4O2 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2-methyl-4-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(17(26)23-10-13-6-4-8-27-13)15(11-24-25)22-9-12-5-2-3-7-14(12)18(19,20)21/h2-9,11H,10H2,1H3,(H,23,26) |
InChIキー |
NTKIHEIMQJQNTE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)N=CC2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)

![2-[(2-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10890527.png)
![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)

![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
